1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene
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Overview
Description
1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene is an organic compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve multi-step synthesis processes, including halogenation and etherification reactions under controlled conditions .
Chemical Reactions Analysis
1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Scientific Research Applications
1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving the interaction of halogenated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene can be compared with other halogenated benzene derivatives, such as:
1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene: Similar structure but with a fluoromethoxy group instead of an ethoxy group.
1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene: Contains additional fluorine atoms and a different substitution pattern on the benzene ring.
These comparisons highlight the unique substitution pattern and functional groups of this compound, which contribute to its distinct chemical properties and applications.
Properties
Molecular Formula |
C9H8Cl2F2O2 |
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Molecular Weight |
257.06 g/mol |
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-3-ethoxybenzene |
InChI |
InChI=1S/C9H8Cl2F2O2/c1-2-14-7-5(10)3-4-6(11)8(7)15-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
FMNHKUGEYWTCPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1OC(F)F)Cl)Cl |
Origin of Product |
United States |
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